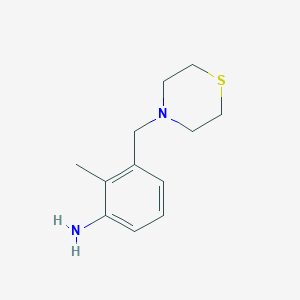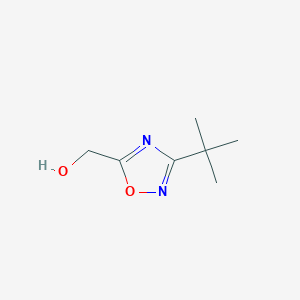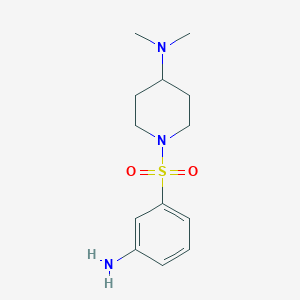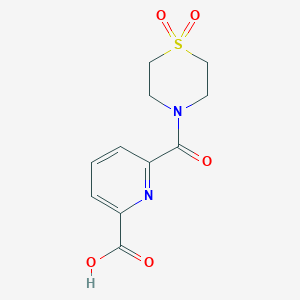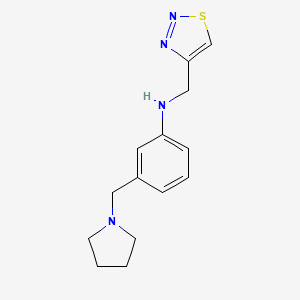
3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline
説明
3-(Pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, commonly known as PTMA, is a compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in many organic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). PTMA is a derivative of aniline, a primary aromatic amine, and is used as a starting material for the synthesis of various compounds. PTMA has been used in a variety of research applications, such as in the synthesis of drugs and in the study of biochemical and physiological processes.
科学的研究の応用
Additionally, a novel series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated in vitro for their binding affinity at κ-opioid receptors . One of these compounds, maj-3c, displayed the highest affinity for κ-opioid receptors (Ki = 0.033 nM) among all the compounds evaluated . It produced significant antinociception (ED50 = 0.000406 mg kg−1) compared to U-50,488H and original BRL 52580 in the acetic acid writhing assay .
-
- Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive molecules with target selectivity .
- The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Biological Importance of Pyrrolone and Pyrrolidinone Derivatives
- Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
- A wide spectrum of pyrrolones and pyrrolidinone derivatives have been synthesized and most of them have various significant biological activities .
-
Pyrroloindolines in Drug Development
- Pyrroloindolines are important and privileged polycyclic indoline motifs that are widely present in natural products and bio-significant molecules .
- Their rigid tricyclic molecular architectures with a fully substituted carbon center at the C3a-position pose a great challenge to synthetic chemists .
- Pyrroloindoline-containing alkaloids display a plethora of promising activities, making them significant in biological sciences and drug development .
特性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-N-(thiadiazol-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-7-18(6-1)10-12-4-3-5-13(8-12)15-9-14-11-19-17-16-14/h3-5,8,11,15H,1-2,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRWVFZHBYQDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)NCC3=CSN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
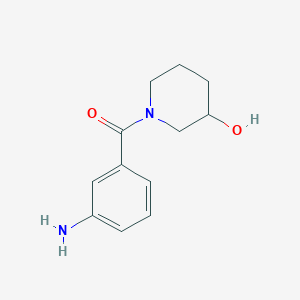
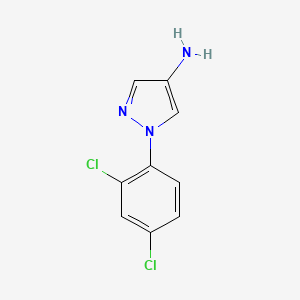
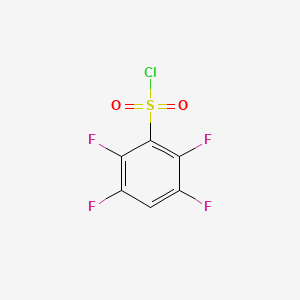
![2-{[Benzyl(methyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438734.png)
![2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1438735.png)

![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
